molecular formula C20H24Br2 B12585374 2,2'-Dibromo-3,3',4,4',5,5',6,6'-octamethyl-1,1'-biphenyl CAS No. 586410-75-5

2,2'-Dibromo-3,3',4,4',5,5',6,6'-octamethyl-1,1'-biphenyl

Cat. No.: B12585374
CAS No.: 586410-75-5
M. Wt: 424.2 g/mol
InChI Key: MUZNXTJEMJNZKK-UHFFFAOYSA-N
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Description

2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl is an organic compound characterized by the presence of two bromine atoms and eight methyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl typically involves the bromination of 3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2,2’-positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated biphenyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted biphenyl derivatives, while oxidation with potassium permanganate can produce hydroxylated biphenyl compounds.

Scientific Research Applications

2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the interaction of brominated biphenyls with biological systems, including their potential effects on enzymes and cellular processes.

    Medicine: Research into the pharmacological properties of brominated biphenyls may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism by which 2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or cellular receptors, potentially affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl
  • 2,2’-Dibromo-3,3’,5,5’,6,6’-hexamethyl-1,1’-biphenyl
  • 2,2’-Dibromo-3,3’,4,4’,5,5’-hexamethyl-1,1’-biphenyl

Uniqueness

2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl is unique due to the presence of eight methyl groups, which can influence its chemical reactivity and physical properties. The high degree of methylation can lead to increased steric hindrance, affecting the compound’s interactions with other molecules and its behavior in various chemical reactions.

Properties

CAS No.

586410-75-5

Molecular Formula

C20H24Br2

Molecular Weight

424.2 g/mol

IUPAC Name

1-bromo-2-(2-bromo-3,4,5,6-tetramethylphenyl)-3,4,5,6-tetramethylbenzene

InChI

InChI=1S/C20H24Br2/c1-9-11(3)15(7)19(21)17(13(9)5)18-14(6)10(2)12(4)16(8)20(18)22/h1-8H3

InChI Key

MUZNXTJEMJNZKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C2=C(C(=C(C(=C2Br)C)C)C)C)Br)C)C

Origin of Product

United States

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